In Vivo Bladder Selectivity: Imidafenacin vs. Solifenacin, Tolterodine, and Propiverine
In an anesthetized rat model measuring bladder capacity increase (minimum effective dose) and tissue-specific inhibitory effects, imidafenacin demonstrated superior bladder selectivity compared to solifenacin, tolterodine, and propiverine [1]. Bladder capacity was significantly increased at minimum effective doses (i.v.) of 0.003 mg/kg for imidafenacin, 1 mg/kg for solifenacin, 0.03 mg/kg for tolterodine, and 3 mg/kg for propiverine [1]. Relative to propiverine as baseline, imidafenacin exhibited 15-fold higher selectivity for bladder over salivary gland (vs. 1.7-fold for solifenacin and 2.5-fold for tolterodine), 150-fold higher selectivity over colon (vs. 1.9-fold and 9.2-fold), and 50-fold higher selectivity over heart (vs. 12-fold and 4.6-fold) [1]. In a separate conscious rat model comparing imidafenacin to propiverine only, imidafenacin showed 50-fold and 61-fold higher functional bladder selectivity over colon using colonic transit and fecal pellet output models, respectively [2].
| Evidence Dimension | In vivo bladder selectivity (fold increase over propiverine baseline) |
|---|---|
| Target Compound Data | Salivary gland: 15-fold; Colon: 150-fold; Heart: 50-fold [1]; Colon functional: 50-fold and 61-fold [2] |
| Comparator Or Baseline | Solifenacin (salivary gland 1.7-fold; colon 1.9-fold; heart 12-fold); Tolterodine (salivary gland 2.5-fold; colon 9.2-fold; heart 4.6-fold); Propiverine (baseline 1.0-fold) |
| Quantified Difference | Imidafenacin exhibits 8.8× higher salivary gland selectivity and 78.9× higher colon selectivity than solifenacin; 6.0× and 16.3× higher than tolterodine, respectively. |
| Conditions | Urethane-anesthetized rats; intermittent cystometry for bladder capacity; chorda tympani stimulation for salivary secretion; colonic rhythmic contraction; CCh-induced bradycardia for heart [1]; Conscious rat colonic transit and neostigmine-induced fecal pellet output [2] |
Why This Matters
Higher bladder selectivity predicts reduced anticholinergic side effects (dry mouth, constipation, cardiovascular effects), supporting imidafenacin selection for patients intolerant to less selective agents.
- [1] Yamazaki T, et al. In vivo bladder selectivity of imidafenacin, a novel antimuscarinic agent, assessed by using an effectiveness index for bladder capacity in rats. Naunyn Schmiedebergs Arch Pharmacol. 2011;384(3):319-329. View Source
- [2] Muraki Y. Comparative functional selectivity of imidafenacin and propiverine, antimuscarinic agents, for the urinary bladder over colon in conscious rats. Naunyn Schmiedebergs Arch Pharmacol. 2015;388(11):1171-1178. View Source
